An In-depth Technical Guide to 2-Chloronicotinoyl Chloride: Chemical Properties and Structure
An In-depth Technical Guide to 2-Chloronicotinoyl Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Chloronicotinoyl chloride. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical products. The information presented herein is intended to support research and development activities by providing detailed data and experimental insights.
Core Chemical Identity and Structure
2-Chloronicotinoyl chloride, with the CAS Number 49609-84-9, is a disubstituted pyridine derivative.[1][2][3][4][5][6][7][8] Structurally, it features a pyridine ring substituted with a chlorine atom at the 2-position and a carbonyl chloride group at the 3-position. Its systematic IUPAC name is 2-chloropyridine-3-carbonyl chloride.[2]
The molecule's connectivity and stereochemistry can be unambiguously represented by the following identifiers:
Caption: Chemical structure of 2-Chloronicotinoyl chloride.
Physicochemical Properties
2-Chloronicotinoyl chloride is a low melting solid, appearing as a white to beige-yellow substance.[6][9] It is sensitive to moisture and reacts violently with water.[3][6] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂NO | [1][2][4][7][11] |
| Molecular Weight | 176.00 g/mol | [2][4][7][11] |
| Melting Point | 38 - 44 °C | [3][4][5][6][9][11] |
| Boiling Point | 89 - 91 °C @ 1 mmHg | [3][11] |
| 96 °C | [6][9] | |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Flash Point | > 110 °C | [3][4][6][9][11] |
| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate. Insoluble in water. | [5][6][9] |
| Vapor Pressure | 0.036 mmHg at 25°C | [6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Chloronicotinoyl chloride. Key spectral features are summarized below:
-
¹H NMR: In DMSO-d6, characteristic peaks are observed at approximately 8.58 ppm, 8.26 ppm, and 7.57 ppm, corresponding to the protons on the pyridine ring.[10]
-
¹³C NMR: Data is available and can be found in spectral databases.[2]
-
Mass Spectrometry (GC-MS): The mass spectrum shows characteristic fragmentation patterns for this molecule.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present.[2]
Reactivity and Applications in Synthesis
2-Chloronicotinoyl chloride is a reactive compound, primarily due to the presence of the acid chloride functional group. It is highly susceptible to nucleophilic attack, making it a valuable intermediate in organic synthesis.
Key Reactions:
-
Hydrolysis: Reacts violently with water to form 2-chloronicotinic acid and hydrochloric acid.[3][6] This moisture sensitivity necessitates handling under inert and dry conditions.[3][6]
-
Acylation: It readily reacts with alcohols, amines, and other nucleophiles to form the corresponding esters and amides. This reactivity is fundamental to its use as a building block.
Applications in Drug Development and Agrochemicals:
2-Chloronicotinoyl chloride is an important precursor for a range of commercially significant molecules:
-
Pesticides: It is a key intermediate in the synthesis of the fungicide Boscalid.[6][9]
-
Pharmaceuticals: It is utilized in the preparation of thieno[2,3-b]pyrrole derivatives which act as cannabinoid receptor agonists.[6][9]
Caption: Role of 2-Chloronicotinoyl chloride as a key synthetic intermediate.
Experimental Protocols
Detailed experimental procedures are critical for the successful and safe handling and synthesis of this compound. Below are representative protocols.
Synthesis of 2-Chloronicotinoyl Chloride from 2-Chloronicotinic Acid
This is a common laboratory-scale method for the preparation of acid chlorides from their corresponding carboxylic acids.
Materials and Equipment:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with a reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid and anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[8]
-
After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[12]
-
The crude 2-chloronicotinoyl chloride can be purified by vacuum distillation if necessary.
Caption: General workflow for the synthesis of 2-Chloronicotinoyl chloride.
Synthesis from 2-chloro-3-(trichloromethyl) pyridine
An alternative patented method avoids the use of common chlorinating agents like thionyl chloride.[13]
Materials and Equipment:
-
2-chloro-3-(trichloromethyl) pyridine
-
Carboxylic acid (e.g., glacial acetic acid)
-
Catalyst (e.g., anhydrous FeCl₃, AlCl₃, ZnCl₂, or SnCl₄)
-
Solvent (e.g., toluene)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Charge a reaction vessel with 2-chloro-3-(trichloromethyl) pyridine, the solvent (toluene), the carboxylic acid (glacial acetic acid), and the catalyst (FeCl₃).[13]
-
Heat the mixture to reflux (e.g., 114°C) and maintain for 5-12 hours.[13]
-
Upon completion, the resulting solution contains 2-chloronicotinoyl chloride, which can be isolated and purified through standard techniques.[13]
Safety and Handling
2-Chloronicotinoyl chloride is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[2][3][14] It may also cause respiratory irritation.[3][14] It reacts violently with water, liberating toxic gas.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3][14] Use in a well-ventilated area or under a chemical fume hood.[3]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container under an inert atmosphere.[3][14][15] It is sensitive to moisture.[3][6][9]
-
Spills: In case of a spill, do not expose to water.[3][11] Use dry clean-up procedures and avoid generating dust.[14]
This guide provides a foundational understanding of 2-Chloronicotinoyl chloride for professionals in chemical research and development. For further details, consulting the cited literature and safety data sheets is strongly recommended.
References
- 1. 2-Chloronicotinyl chloride | CymitQuimica [cymitquimica.com]
- 2. 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloronicotinyl chloride | CAS#:49609-84-9 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. Cas 49609-84-9,2-Chloronicotinyl chloride | lookchem [lookchem.com]
- 7. scbt.com [scbt.com]
- 8. 49609-84-9 | 2-Chloronicotinoyl chloride | Isavuconazonium Sulfate Related | Ambeed.com [ambeed.com]
- 9. 2-Chloronicotinyl chloride | 49609-84-9 [chemicalbook.com]
- 10. 2-Chloronicotinyl chloride(49609-84-9) 1H NMR spectrum [chemicalbook.com]
- 11. fishersci.fr [fishersci.fr]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. 2-Chloronicotinoyl Chloride | 49609-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
